molecular formula C20H15N5O B5996512 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol

2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B5996512
M. Wt: 341.4 g/mol
InChI Key: YRKUJQBRKWAYGW-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of indole, pyridine, and pyrimidine rings, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol typically involves multiple steps, including the formation of the indole ring, the pyridine ring, and the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the indole ring can be synthesized through a Fischer indole synthesis, while the pyridine and pyrimidine rings can be formed through various cyclization reactions involving nitrogen-containing precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different chemical properties.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the ring structures are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol
  • 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4-ol
  • 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-5-yl)pyrido[2,3-d]pyrimidin-4-ol

Uniqueness

What sets 2-(2,3-dihydro-1H-indol-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol apart from similar compounds is its specific arrangement of the indole, pyridine, and pyrimidine rings. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-19-17-15(13-5-9-21-10-6-13)7-11-22-18(17)23-20(24-19)25-12-8-14-3-1-2-4-16(14)25/h1-7,9-11H,8,12H2,(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKUJQBRKWAYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC4=NC=CC(=C4C(=O)N3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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